4-(3-Hydroxyphenoxy)benzoic acid

Description

Structural Classification within Aryloxy Benzoic Acids

4-(3-Hydroxyphenoxy)benzoic acid belongs to the family of aryloxy benzoic acids. This classification is defined by the presence of a benzoic acid moiety linked to a phenoxy group through an ether bond. In this specific isomer, the hydroxyl group is positioned at the third carbon of the phenoxy ring, while the carboxylic acid group is attached to the fourth carbon of the benzoic acid ring. This arrangement of functional groups imparts specific chemical properties and reactivity to the molecule.

The core structure is a diaryl ether, which consists of two benzene (B151609) rings connected by an oxygen atom. np-mrd.org One of these rings is substituted with a carboxylic acid group, making it a benzoic acid derivative, while the other is substituted with a hydroxyl group, rendering it a phenol (B47542) derivative. The precise positioning of these substituents is crucial for the molecule's interactions and potential applications.

Significance of Phenoxybenzoic Acid Scaffolds in Organic Synthesis

Phenoxybenzoic acid scaffolds are valuable building blocks in organic synthesis. researchgate.net The presence of both a carboxylic acid and a hydroxyl group, along with the ether linkage, provides multiple sites for chemical modification. This versatility allows for the synthesis of a wide array of derivatives with diverse properties.

The carboxylic acid group can be converted into esters, amides, or other acid derivatives, while the hydroxyl group can undergo etherification, esterification, or other reactions typical of phenols. The aromatic rings themselves can also be subject to electrophilic or nucleophilic substitution reactions, further expanding the synthetic possibilities. This adaptability makes phenoxybenzoic acid scaffolds, including this compound, important intermediates in the creation of more complex molecules. researchgate.netresearchgate.net

Scope and Research Utility of this compound

The research utility of this compound is primarily centered on its role as a precursor in the synthesis of novel compounds. Its bifunctional nature allows it to be a key component in the construction of polymers, and other functional materials.

For instance, the synthesis of a derivative of this compound with piperazine (B1678402) amine has been reported. researchgate.net This highlights its use as a starting material for creating more elaborate molecular architectures. The compound's structure is also of interest in the study of structure-activity relationships, where systematic modifications can be made to understand how changes in the molecular framework affect the properties of the resulting compounds.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H10O4 | uni.lusigmaaldrich.com |

| Molecular Weight | 230.22 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Solid | sigmaaldrich.com |

| InChI | 1S/C13H10O4/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,14H,(H,15,16) | uni.lusigmaaldrich.com |

| InChIKey | DEDKCEDXZJIDKZ-UHFFFAOYSA-N | uni.lusigmaaldrich.com |

| SMILES | OC(=O)c1ccc(Oc2cccc(O)c2)cc1 | sigmaaldrich.com |

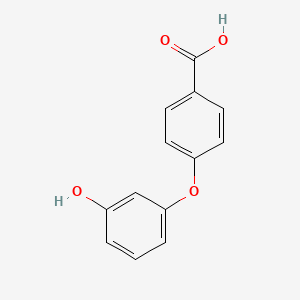

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(3-hydroxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDKCEDXZJIDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346822 | |

| Record name | 4-(3-Hydroxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56183-35-8 | |

| Record name | 4-(3-Hydroxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 3 Hydroxyphenoxy Benzoic Acid

The synthesis of 4-(3-hydroxyphenoxy)benzoic acid, a meta-substituted aryloxy phenol (B47542), involves sophisticated chemical strategies. Researchers have developed various methodologies to construct the diaryl ether linkage and introduce the hydroxyl group at the desired position. These methods are crucial for producing this compound for its potential applications in materials science and as a building block for more complex molecules.

Chemical Transformations and Derivatization of 4 3 Hydroxyphenoxy Benzoic Acid

Synthesis of Functionalized Derivatives

The presence of distinct reactive functional groups on the aromatic rings of 4-(3-hydroxyphenoxy)benzoic acid enables its straightforward conversion into a range of derivatives. The carboxylic acid can undergo esterification or amidation, while the hydroxyl group can be alkylated, acylated, or used in coupling reactions. This dual reactivity is key to its utility in synthetic chemistry.

A significant application of this compound is in the synthesis of piperazine (B1678402) amine derivatives. These derivatives are of interest in medicinal chemistry due to the prevalence of the piperazine scaffold in pharmacologically active compounds. The synthesis typically involves the formation of an amide bond between the carboxylic acid group of this compound and a nitrogen atom of a piperazine derivative.

This transformation is generally achieved through standard peptide coupling protocols. The carboxylic acid is first activated to facilitate the nucleophilic attack by the piperazine amine. Common activating agents include carbodiimides or uronium-based reagents like HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). The reaction is carried out in an appropriate organic solvent, such as dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. nih.gov A general scheme for this synthesis is depicted in a study on the synthesis of related phenolic compounds. researchgate.net

The specific piperazine reactant can be varied to introduce a wide range of substituents, allowing for the systematic modification of the final molecule's properties. This modular approach is highly valuable for building libraries of compounds for screening purposes.

Table 1: General Reaction Conditions for Piperazine Amine Derivative Synthesis

| Parameter | Description | Source |

|---|---|---|

| Reactants | This compound, Substituted Piperazine | researchgate.net |

| Coupling Agent | HBTU (or similar, e.g., DCC, EDC) | nih.gov |

| Solvent | Dimethylformamide (DMF) | nih.gov |

| Base | Triethylamine (TEA) or DIPEA | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Reaction Type | Amide Bond Formation / Acylation | nih.gov |

Role as a Key Intermediate in Complex Molecule Construction

Beyond the creation of simple derivatives, the structural framework of this compound makes it an important building block for constructing more complex and high-value molecules, including bioactive products and advanced polymers.

Phenolic compounds are fundamental precursors in the biosynthesis and laboratory synthesis of a vast array of bioactive natural products. researchgate.net The diaryl ether linkage, combined with the hydroxyl and carboxylic acid functionalities, positions this compound as a precursor for molecules with potential biological activity. Its structure can be found within more complex architectures or can be modified to generate key intermediates. For instance, phenolic groups can be transformed into quinone methides, which are highly reactive intermediates known to participate in the synthesis of complex natural products. researchgate.net The ability to selectively react either the hydroxyl or the carboxylic acid group allows for its stepwise incorporation into larger, multi-functional molecules, making it a strategic component in synthetic pathways targeting novel architectures. researchgate.net

The bifunctional nature of this compound makes it an ideal monomer for step-growth polymerization. The hydroxyl and carboxylic acid groups can react with each other or with other co-monomers to form high-performance polymers, particularly polyesters. This process, known as polycondensation, typically involves heating the monomers, often in the presence of a catalyst, to form ester linkages with the elimination of a small molecule, such as water. scienceopen.com

Its structure is analogous to other hydroxybenzoic acids, such as p-hydroxybenzoic acid, which is a well-known monomer used in the production of liquid crystal polymers (LCPs). researchgate.netasianpubs.org The incorporation of the flexible ether linkage from the 3-hydroxyphenoxy group can modify the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical characteristics. By participating in esterification and polycondensation reactions, this compound can contribute to the creation of advanced polymeric materials with tailored properties for specialized applications. scienceopen.com

Table 2: Role of this compound in Polymer Synthesis

| Polymerization Type | Functional Groups Involved | Resulting Linkage | Potential Polymer Class | Source |

|---|

Research Applications and Potential Areas of Investigation

Utilization in Chemical Research and Development

4-(3-Hydroxyphenoxy)benzoic acid serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, allows for a variety of chemical modifications. Researchers utilize this compound in the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. The phenoxybenzoic acid scaffold is a key component in the development of specialty polymers and as an intermediate in the synthesis of various organic compounds.

The general class of phenoxybenzoic acids can be prepared through the oxidation of corresponding phenoxytoluenes. This process can be carried out using a cobalt catalyst, promoted by bromide, and activated by hydrogen peroxide under moderate temperatures and atmospheric pressure. This method provides a pathway to synthesize various phenoxybenzoic acid derivatives for further research and application.

Structural Analogs and Their Related Biomedical Applications

While direct biomedical applications of this compound are not extensively documented, its structural analogs, particularly other phenoxybenzoic acid derivatives, have been investigated for their biological activities.

For instance, 3-phenoxybenzoic acid (3-PBA), a close structural analog, is a known metabolite of pyrethroid insecticides. In silico studies have been conducted to understand its toxicological effects and biological activities. These studies indicate that 3-PBA and its metabolites may have implications for various biological pathways, and future research may involve experimental validation of these predictions. nih.gov The study of such analogs provides insights into the potential bioactivity of the broader class of phenoxybenzoic acids.

Another related compound, 3-hydroxybenzoic acid, has been used as a starting material for the synthesis of novel hybrid derivatives with potential antibacterial activity. rasayanjournal.co.in These studies highlight the utility of the hydroxyphenoxybenzoic acid scaffold in developing new therapeutic agents.

Quinolone derivatives are a significant class of compounds with a history of use in antimalarial drug discovery. Research in this area has led to the synthesis of various analogs with potent activity against Plasmodium falciparum, the parasite responsible for malaria. While a direct synthesis from this compound is not prominently reported, the synthesis of potent bisaryl quinolones has been achieved from other aromatic precursors.

A notable strategy involves the synthesis of 1,2-disubstituted 4-quinolones from 1,3-bisaryl-monothio-1,3-diketone substrates. nih.govresearchgate.net This approach has yielded compounds with excellent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govpsu.edu Furthermore, a range of bisaryl quinolones have been synthesized and shown to have potent antimalarial activity both in vitro and in vivo, with some compounds exhibiting low nanomolar activity. nih.gov These synthetic strategies, while not directly employing this compound, demonstrate the potential of aromatic building blocks in the construction of complex and biologically active quinolone scaffolds.

| Compound Type | Precursor Type | Key Findings | Reference |

|---|---|---|---|

| 1,2-Disubstituted 4-quinolones | 1,3-Bisaryl-monothio-1,3-diketones | Good to excellent antimalarial activity against chloroquine-sensitive and -resistant P. falciparum strains. | nih.govresearchgate.netpsu.edu |

| Bisaryl quinolones | Various aromatic aldehydes and ketones | Potent in vitro and in vivo antimalarial activity, with some compounds showing low nanomolar efficacy. | nih.gov |

Fluorogenic probes are essential tools in biomedical research for the detection and imaging of biological molecules and processes. These probes are designed to be non-fluorescent or weakly fluorescent until they react with a specific target, leading to a significant increase in fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, making them highly sensitive.

While the direct use of this compound in the development of fluorogenic probes is not widely documented, the core phenoxy structure is a component of some fluorescent molecules. The design of fluorogenic probes often involves the strategic combination of a fluorophore and a reactive group. For example, probes for reactive oxygen species (ROS) have been developed using boronate-based switches, which can be attached to various aromatic fluorophores. google.comresearchgate.net The principles of probe design, such as utilizing photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT), could potentially be applied to derivatives of this compound to create novel sensors for specific analytes.

The versatility of fluorescent probes allows for their application in various analytical and biomedical contexts, including the study of cellular processes and the development of diagnostic tools. mdpi.comresearchgate.netbath.ac.uk

| Probe Design Strategy | Target Analyte Example | Key Principle | Reference |

|---|---|---|---|

| Boronate-based switch | Reactive Oxygen Species (H2O2) | Chemoselective oxidation of boronate leads to fluorescence enhancement. | google.comresearchgate.net |

| Photoinduced Electron Transfer (PeT) | Various analytes | Analyte interaction modulates the PeT process, "turning on" fluorescence. | |

| Intramolecular Charge Transfer (ICT) | Various analytes | Binding of the analyte alters the electronic properties and fluorescence emission. |

Future Perspectives in Phenoxybenzoic Acid Chemistry

The field of phenoxybenzoic acid chemistry continues to evolve, with ongoing research focused on the development of new synthetic methodologies and the exploration of novel applications. Future research directions may include the experimental validation of in silico predictions for the biological activities of phenoxybenzoic acid derivatives. nih.gov There is also potential for the development of new materials, such as high-performance polymers, using these compounds as monomers.

In the realm of medicinal chemistry, the phenoxybenzoic acid scaffold can be further explored for the design and synthesis of new therapeutic agents. By functionalizing the carboxylic acid and hydroxyl groups, a diverse library of compounds can be generated and screened for various biological activities. The insights gained from studies on related compounds will guide the rational design of new molecules with improved potency and selectivity.

Q & A

Basic: What synthetic routes are effective for producing 4-(3-Hydroxyphenoxy)benzoic acid, and how is its structure confirmed?

Methodological Answer:

this compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting 3-hydroxyphenol with a halogenated benzoic acid derivative (e.g., 4-fluorobenzoic acid) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-synthesis, structural confirmation requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.